Evidence 1: D-Configuration Confers Enhanced Proteolytic Stability Compared to L-Enantiomer (Class-Level Inference)
Peptides containing D-amino acids are known to exhibit significantly enhanced stability against proteolytic degradation compared to their all-L counterparts [1]. This class-level effect is directly relevant when selecting Boc-D-Tyr(3-I)-OH over the L-enantiomer, Boc-L-Tyr(3-I)-OH. The incorporation of the D-isomer confers a predictable, quantifiable increase in metabolic half-life for the final peptide product, a critical attribute for therapeutic and in vivo probe applications [1].
| Evidence Dimension | Proteolytic Stability |
|---|---|
| Target Compound Data | Resistant to degradation by common proteases |
| Comparator Or Baseline | Boc-L-Tyr(3-I)-OH |
| Quantified Difference | Increased in vivo half-life (magnitude depends on specific peptide sequence and enzyme environment) |
| Conditions | In vivo and in vitro exposure to proteolytic enzymes |
Why This Matters
This property is essential for developing peptide-based therapeutics, probes, and reagents requiring extended in vivo or in vitro functional lifetimes.
- [1] Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. View Source
